molecular formula C10H17N3O B13635742 (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine

(2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine

Cat. No.: B13635742
M. Wt: 195.26 g/mol
InChI Key: MPFVLTQYOBCEMM-UHFFFAOYSA-N
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Description

The compound (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine is a heterocyclic organic molecule It features a pyrazole ring fused with a tetrahydropyran ring, and an amine group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring or reduce the methanamine group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include sodium halides (NaX) and alkoxides (RO-).

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Pyrazoline derivatives, primary amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine serves as a versatile building block for the construction of more complex molecules.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the development of metalloprotein inhibitors .

Medicine

Its structural features allow it to interact with biological targets such as receptors and enzymes, making it a promising lead compound for drug discovery .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, resins, and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine lies in its combination of a pyrazole ring, a tetrahydropyran ring, and a methanamine group. This unique structure allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[2-(1-methylpyrazol-4-yl)oxan-3-yl]methanamine

InChI

InChI=1S/C10H17N3O/c1-13-7-9(6-12-13)10-8(5-11)3-2-4-14-10/h6-8,10H,2-5,11H2,1H3

InChI Key

MPFVLTQYOBCEMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)CN

Origin of Product

United States

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